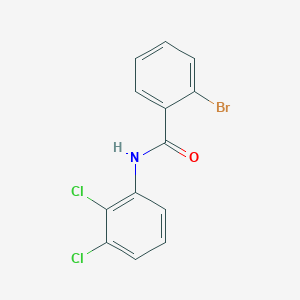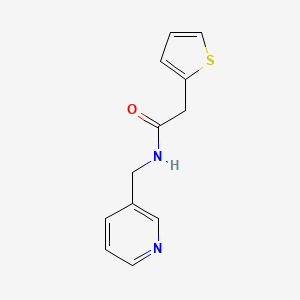
6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzoxazine derivatives, including compounds similar to 6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine, often involves the Mannich reaction. One such synthesis involves reacting eugenol with formaldehyde and propylamine under reflux conditions to yield related benzoxazine compounds. These reactions typically achieve high yields and can be characterized by techniques such as FT-IR and GC-MS, confirming the formation of the desired benzoxazine ring structure (Perangin-angin & Chairi, 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has demonstrated the synthesis and biological activity evaluation of benzoxazine derivatives, highlighting their potential in developing new compounds with bioactive properties. For instance, benzoxazine and aminomethyl derivatives of eugenol were synthesized, and their biological activities were tested using the brine shrimp lethality test, indicating potential for further study due to their bioactivity (Rudyanto et al., 2014). Additionally, derivatives have been evaluated for cytotoxicity against cancer cell lines, such as MCF-7, demonstrating their potential in cancer research (Rudyanto et al., 2015).
Antimicrobial and Antifungal Applications
Several studies have focused on the antimicrobial and antifungal applications of benzoxazine derivatives. Novel triazole derivatives, including those incorporating benzoxazine rings, have been synthesized and shown to possess good or moderate activities against various microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2010).
Agrochemical Potential
Benzoxazinones, a related group of compounds, have been identified as active agents in maize resistance to pests, undersccoring the potential of benzoxazine derivatives in agricultural applications. Their role in plant defense mechanisms, such as resistance to the European corn borer, has been documented, suggesting avenues for exploring benzoxazine derivatives in enhancing crop protection (Klun et al., 1967). Moreover, the ecological role and bioactivity of benzoxazinones, including their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, have been extensively studied, providing insights into their potential agronomic utility and highlighting the broader significance of benzoxazine and benzoxazinone derivatives in natural product chemistry and agriculture (Macias et al., 2006).
Potential in Medicinal Chemistry
The exploration of benzoxazine derivatives in medicinal chemistry has led to the identification of compounds with promising pharmacological profiles. For example, specific derivatives have shown binding selectivity for γ-aminobutyric acid-A (GABA-A) receptor subtypes, indicating potential applications in developing therapeutics for neurological disorders (Carling et al., 2004).
Eigenschaften
IUPAC Name |
6-methoxy-3-(4-methylphenyl)-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-3-5-14(6-4-12)17-10-13-9-15(18-2)7-8-16(13)19-11-17/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEUPOXQBUZGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5551655.png)

![2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5551673.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5551682.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)


![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)
![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)
![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)
![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)